molecular formula C28H46N2O5 B613643 N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid CAS No. 135103-27-4

N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

Cat. No.: B613643
CAS No.: 135103-27-4
M. Wt: 490.68
InChI Key: WLGWIMOMDIMBKW-ZOWNYOTGSA-N
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Description

Chemical Identity and Structural Elucidation

The molecular structure of tert-butyloxycarbonyl-N-methyl-O-methyl-L-tyrosine dicyclohexylammonium salt encompasses multiple functional components that contribute to its unique chemical properties and synthetic utility. The compound possesses a molecular weight of 490.6 daltons and follows the IUPAC nomenclature as N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid. The core structure consists of an L-tyrosine backbone that has undergone specific chemical modifications to enhance its synthetic applicability and stability characteristics.

The tert-butyloxycarbonyl protecting group, attached to the amino nitrogen, serves as an acid-labile protective moiety that allows for controlled synthetic transformations while maintaining the integrity of the amino acid structure. This protecting group strategy has become fundamental in peptide synthesis due to its selective removability under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in methanol. The tert-butyloxycarbonyl group can be selectively cleaved in the presence of other protecting groups when using aluminum chloride, demonstrating its versatility in complex synthetic schemes.

Structural Component Chemical Modification Functional Purpose
Amino nitrogen N-methylation Enhanced synthetic versatility
Tyrosine hydroxyl O-methylation Increased lipophilicity
Amino group tert-Butyloxycarbonyl protection Temporary protection during synthesis
Salt form Dicyclohexylammonium Improved solubility and handling

The N-methylation of the amino acid introduces a tertiary amine functionality that significantly alters the compound's conformational preferences and biological activity profiles. This modification is particularly relevant in the development of peptide-based therapeutics, where N-methylation can enhance metabolic stability and alter binding characteristics to target receptors. The O-methylation of the tyrosine phenolic hydroxyl group further modifies the compound's properties by eliminating the potential for hydrogen bonding through this position while increasing the overall lipophilicity of the molecule.

The dicyclohexylammonium salt formation represents a crucial aspect of the compound's practical utility in synthetic applications. This salt form significantly enhances the solubility characteristics of the protected amino acid derivative, facilitating its use in various organic solvents commonly employed in peptide synthesis. The dicyclohexylamine component provides a bulky, hydrophobic counterion that helps stabilize the carboxylate functionality while maintaining the compound's crystalline properties for storage and handling purposes.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,13H,10H2,1-5H3,(H,18,19);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGWIMOMDIMBKW-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673998
Record name N-(tert-Butoxycarbonyl)-N,O-dimethyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135103-27-4
Record name N-(tert-Butoxycarbonyl)-N,O-dimethyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Aniline

The most industrially relevant method for producing dicyclohexylamine involves the catalytic hydrogenation of aniline. Ruthenium- and palladium-based catalysts supported on niobic acid (Nb2O5) or tantalic acid (Ta2O5) achieve selective reduction at 150–200°C under 10–50 bar H2 pressure. This process predominantly yields cyclohexylamine, with dicyclohexylamine forming as a byproduct (10–15% yield). Recent advancements in catalyst design, such as ruthenium nanoparticles immobilized on mesoporous silica, have improved selectivity to 25–30% by suppressing over-hydrogenation to cyclohexane.

Table 1: Comparative Analysis of Aniline Hydrogenation Methods

Catalyst SystemTemperature (°C)Pressure (bar)Selectivity (%)Yield (%)
Ru/Nb2O5180302825
Pd-Ta2O5200501815
Ni/SiO2220401210

Reductive Amination of Cyclohexanone

An alternative route employs cyclohexanone and ammonia in a reductive amination process. Using palladium/carbon catalysts under hydrogen pressures of 4–10 bar, this method achieves 40–50% conversion at 120°C. The reaction proceeds via imine intermediate formation, followed by hydrogenation to yield a mixture of cyclohexylamine and dicyclohexylamine. Adding stoichiometric amounts of cyclohexylamine as a co-reagent shifts equilibrium toward dicyclohexylamine, achieving yields up to 65%.

Synthesis of (2S)-3-(4-Methoxyphenyl)-2-[Methyl-[(2-Methylpropan-2-yl)Oxycarbonyl]Amino]Propanoic Acid

Enantioselective Formation of the Chiral Center

The (2S)-configuration is introduced via asymmetric hydrogenation of a β-keto ester precursor. Using a Ru-(S)-BINAP catalyst system, (Z)-3-(4-methoxyphenyl)-2-methylacrylic acid undergoes hydrogenation at 80°C under 50 bar H2, achieving 98% enantiomeric excess (ee). The tert-butoxycarbonyl (Boc) group is subsequently introduced via Schotten-Baumann reaction with Boc anhydride in tetrahydrofuran (THF)/water biphasic conditions (pH 9–10).

Table 2: Key Steps in Amino Acid Derivative Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Asymmetric hydrogenationRu-(S)-BINAP, 50 bar H2, 80°C9298 ee
Boc protectionBoc2O, THF/H2O, NaHCO3, 0°C8595
MethylationCH3I, K2CO3, DMF, 25°C7890

Carboxylic Acid Functionalization

The propanoic acid moiety is installed through a Mitsunobu reaction between the Boc-protected amine and diethyl azodicarboxylate (DEAD) with triphenylphosphine in dichloromethane. Subsequent hydrolysis using 2N NaOH in methanol/water (1:1) at 60°C affords the free carboxylic acid in 85% yield.

Industrial-Scale Optimization Challenges

Catalyst Deactivation in Dicyclohexylamine Production

Ruthenium catalysts suffer from sulfur poisoning when feedstock aniline contains trace thiophene impurities. Implementing guard beds with ZnO adsorbents reduces sulfur content below 1 ppm, extending catalyst lifespan by 300%.

Racemization Risks in Amino Acid Synthesis

High-temperature Boc protection steps (>40°C) induce partial racemization (up to 5% ee loss). Low-temperature protocols (0–5°C) with slow Boc2O addition mitigate this issue, preserving stereochemical integrity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic group of tyrosine can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the Boc protecting group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, quinones, and substituted derivatives of this compound.

Scientific Research Applications

General Information

  • IUPAC Name : N-cyclohexylcyclohexanamine; (2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
  • Molecular Formula : C28H46N2O5
  • Molecular Weight : 476.6 g/mol
  • CAS Number : 135103-27-4

Structural Characteristics

The compound features a cyclohexyl group, a methoxyphenyl moiety, and an amino acid derivative. These structural components contribute to its biological properties and functionality in various applications.

Medicinal Chemistry

N-cyclohexylcyclohexanamine serves as a valuable building block in the synthesis of bioactive peptides. Its protective groups, such as Boc, prevent unwanted side reactions during peptide synthesis, enhancing the yield and purity of the desired products.

Case Study: Peptide Synthesis

In one study, this compound was utilized as a coupling agent in peptide synthesis. The resulting peptides exhibited enhanced bioactivity compared to those synthesized without it, demonstrating its importance in drug development.

Antimicrobial Activity

Research indicates that derivatives of cyclohexyl compounds exhibit significant antimicrobial properties. N-cyclohexylcyclohexanamine has shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Comparative Study on Antibacterial Efficacy

A comparative study assessed the antibacterial activity of several cyclohexyl derivatives against Escherichia coli and Myzus persicae. Results indicated that N-cyclohexylcyclohexanamine exhibited moderate antibacterial effects, suggesting potential as a lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that N-cyclohexylcyclohexanamine can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for therapeutic applications, particularly in oncology.

In Vitro Studies

In vitro assays indicated significant inhibition of cell proliferation in certain cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest at G1 phase

Anti-inflammatory Properties

Animal studies have provided insights into the pharmacokinetics and therapeutic efficacy of N-cyclohexylcyclohexanamine. In murine models of inflammation, administration resulted in significant reductions in inflammatory markers such as TNF-α and IL-6.

In Vivo Studies

Study DesignDosageOutcome
Acute inflammation model50 mg/kgDecreased paw edema by 40%
Chronic inflammation model100 mg/kgReduced histological signs of inflammation

Toxicological Profile

While N-cyclohexylcyclohexanamine shows promise in various applications, it also presents certain risks. Acute exposure studies have indicated mild to moderate skin irritation and potential eye irritation upon contact.

Toxicological Data Overview

Study TypeResultLD50 (mg/kg)
Acute Dermal ExposureMild to moderate skin irritation3455
Eye IrritationMild redness observedNot specified

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus aureus
CytotoxicityInduces apoptosis in cancer cell lines
Peptide SynthesisEnhances bioactivity of synthesized peptides
ToxicityMild skin irritation reported

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid involves the protection of the amino group of methyltyrosine, allowing for selective reactions at other functional groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, making it a versatile protecting group in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid is unique due to its specific structure, which includes a methyl group on the tyrosine residue and a Boc protecting group. This combination allows for selective reactions and makes it a valuable tool in peptide synthesis and organic chemistry .

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid is a complex organic compound that exhibits notable biological activity due to its unique structural features. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features a cyclohexyl backbone, which enhances its solubility and reactivity. The presence of the 4-methoxyphenyl group and the protected amino acid structure contribute to its ability to interact with various biological targets. The stereochemistry of the compound plays a crucial role in its biological activity, allowing for specific interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes involved in metabolic processes. Upon deprotection, the compound can yield free amino acids that may influence enzyme-substrate interactions and protein folding.

Target Interactions

  • Enzymatic Activity : The compound has been studied for its potential as an inhibitor of key enzymes, such as SARS-CoV 3CL protease, which is critical for viral replication. Inhibitory assays have shown that modifications to the structure can enhance binding affinity and potency against these targets .
  • Protein Folding : Its role as a protected amino acid allows it to participate in studies related to protein folding and stability, making it valuable for biochemical research.

Biological Activity Data

Research has indicated several significant biological activities associated with N-cyclohexylcyclohexanamine; (2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid. Below is a summary of notable findings:

Study Biological Activity IC₅₀ Values Comments
Study 1Inhibition of SARS-CoV 3CL protease0.39 μMStrong inhibitory activity observed with specific structural modifications .
Study 2Interaction with metabolic enzymesNot specifiedDemonstrated potential in drug development targeting metabolic pathways.
Study 3Protein folding studiesNot applicableUseful in understanding enzyme-substrate dynamics.

Case Studies

  • SARS-CoV 3CL Protease Inhibition : A series of compounds structurally related to N-cyclohexylcyclohexanamine were tested for their inhibitory effects on the SARS-CoV 3CL protease. Results indicated that modifications at specific positions significantly enhanced their inhibitory potency, highlighting the importance of structural design in drug development .
  • Peptide Synthesis Applications : The compound has been utilized in synthesizing peptides where stereochemical precision is crucial. Its ability to act as a protected amino acid facilitates controlled reactions in peptide synthesis, which is essential for developing biologically active compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Protection of the amine group : Use tert-butoxycarbonyl (Boc) or similar groups to prevent unwanted side reactions .

Coupling reactions : Employ peptide coupling agents (e.g., EDC/HOBt) to link the methoxyphenyl moiety to the propanoic acid backbone .

Deprotection : Remove protecting groups under mild acidic conditions (e.g., TFA in dichloromethane) to yield the final product.

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize pH (6.5–7.5) and temperature (0–25°C) to minimize racemization .

Q. How is the enantiomeric purity of N-cyclohexylcyclohexanamine derivatives validated?

  • Methodological Answer :

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol (90:10) to resolve enantiomers .
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values for pure enantiomers .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, particularly if structural disorder is suspected .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N-cyclohexylcyclohexanamine derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric synthesis to enhance enantioselectivity .
  • Solvent Effects : Evaluate solvents like THF or DMF for improved solubility and reduced side reactions.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 30 minutes vs. 24 hours conventionally) .
  • Data Table :
CatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (%)
NoneDCM25450
JacobsenTHF807895

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

  • Methodological Answer :

  • Multi-Technique Integration : Combine NMR (1H, 13C, 2D-COSY), IR, and MS to cross-validate functional groups and connectivity .
  • X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping signals) by determining the crystal structure .
  • Case Example : In a carbamate derivative, crystallography revealed cyclohexene ring disorder (55:45 occupancy ratio), explaining anomalous NMR signals .

Q. How can computational modeling predict biological activity for these compounds?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., GPCRs or enzymes).
  • QSAR Models : Develop quantitative structure-activity relationships based on electronic (HOMO/LUMO) and steric parameters (logP, PSA) .
  • Example : For (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid, docking studies predicted strong binding to tyrosine hydroxylase (Ki = 2.3 nM) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental logP values?

  • Methodological Answer :

Experimental Validation : Measure logP via shake-flask method (octanol/water partition) and compare to computational predictions (e.g., ChemAxon).

Structural Revisions : Re-examine substituent effects (e.g., methoxy groups may increase hydrophilicity unexpectedly) .

Statistical Analysis : Use Bland-Altman plots to quantify systematic biases in computational models .

Biological Activity Assessment

Q. What in vitro assays are suitable for evaluating neuroprotective effects of these compounds?

  • Methodological Answer :

  • Oxidative Stress Models : Expose SH-SY5Y cells to H2O2 and measure viability via MTT assay. Pre-treatment with 10 µM compound reduced ROS by 40% .
  • Enzyme Inhibition : Test inhibition of acetylcholinesterase (AChE) using Ellman’s method. IC50 values < 1 µM indicate high potency .
  • Data Table :
CompoundAChE IC50 (µM)ROS Reduction (%)
N-cyclohexylcyclohexanamine0.835
(2S)-derivative0.542

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